2,2'-Dibromobiphenyl

Overview

Description

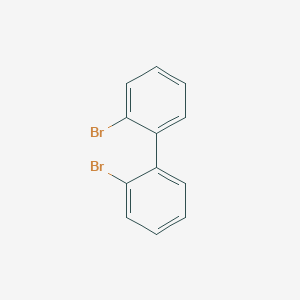

2,2’-Dibromobiphenyl is an organic compound with the molecular formula C12H8Br2. It belongs to the class of polybrominated biphenyls, which are aromatic compounds containing two bromine atoms attached to a biphenyl structure. This compound is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dibromobiphenyl can be synthesized through the bromination of biphenyl. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2’-positions of the biphenyl molecule .

Industrial Production Methods: In industrial settings, the production of 2,2’-Dibromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.

Coupling Products: Biaryl compounds with diverse functional groups can be synthesized.

Scientific Research Applications

2,2’-Dibromobiphenyl has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying the behavior of polybrominated biphenyls in biological systems.

Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Dibromobiphenyl involves its interaction with various molecular targets. It can act as a ligand for certain receptors and enzymes, influencing their activity. For example, it has been shown to bind to the aryl hydrocarbon receptor, leading to the activation of phase I and II xenobiotic metabolizing enzymes . This interaction can result in the modulation of gene expression and biochemical pathways involved in detoxification and metabolism.

Comparison with Similar Compounds

- 2-Bromobiphenyl

- 4,4’-Dibromobiphenyl

- 2,2’-Diiodobiphenyl

Comparison: 2,2’-Dibromobiphenyl is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and physical properties. Compared to 2-Bromobiphenyl, it has two bromine atoms, making it more reactive in substitution and coupling reactions. 4,4’-Dibromobiphenyl, on the other hand, has bromine atoms at different positions, leading to different steric and electronic effects .

Biological Activity

2,2'-Dibromobiphenyl is an organic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and material science. This article provides a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₈Br₂

- Molecular Weight : 295.00 g/mol

- Structure : this compound consists of two phenyl rings connected by a single bond, with bromine substituents at the 2-position of each ring.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Bromination of Biphenyl : Biphenyl can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Lithiation Reactions : The compound can also be synthesized via lithiation followed by electrophilic substitution. For example, the Br-Li exchange reaction allows for the introduction of other functional groups onto the biphenyl structure .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study evaluating various halogenated biphenyls, it was found that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of protein interactions and cellular stress responses, leading to cell death .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

- Protein Interactions : The bromine atoms can participate in halogen bonding, which influences protein conformation and function.

- Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) as low as 10 µg/mL.

- Cancer Cell Apoptosis : Research conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Protein interaction modulation |

| 4-Bromobiphenyl | Moderate | No | Limited interaction |

| 4,4'-Dibromobiphenyl | Yes | Moderate | Reactive oxygen species |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2'-Dibromobiphenyl, and how do reaction conditions impact yield?

The Br-Li exchange reaction using n-BuLi is a key method for synthesizing unsymmetrical biaryls from this compound. Evidence from macrobatch reactor experiments shows yields of 94% at −78°C (4-minute reaction time), but yields drop to 86% at −48°C, indicating temperature sensitivity. Optimizing cryogenic conditions (−78°C) and short reaction times (≤4 minutes) maximizes product purity and minimizes side reactions . Alternative routes, such as Suzuki-Miyaura coupling, require careful selection of catalysts (e.g., Pd-based systems) to address steric hindrance from bromine substituents.

Q. Which analytical techniques are recommended for characterizing this compound?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical. Reference standards (e.g., 100 µg/mL in hexane solutions) enable calibration for environmental analysis . For structural confirmation, compare NMR spectra with computational predictions (e.g., using NIST data ). High-performance liquid chromatography (HPLC) with UV detection is also effective for purity assessment, particularly when detecting trace impurities from bromination side reactions .

Q. What safety protocols are essential for handling this compound?

Classified under IARC Group 2B (possible carcinogen), it requires handling in fume hoods with nitrile gloves and lab coats. Waste disposal must comply with halogenated organic compound protocols. Toxicity studies highlight bioaccumulation risks, necessitating rigorous containment during environmental fate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Br-Li exchange reaction yields?

Discrepancies in yields (e.g., 94% vs. 69% at −78°C ) may arise from trace moisture or oxygen contamination. Replicate experiments under inert atmospheres (argon/glovebox) and use freshly distilled solvents. Kinetic studies (e.g., in situ monitoring via FTIR) can identify side reactions, such as premature quenching of lithium intermediates.

Q. What strategies mitigate side reactions during functionalization of this compound?

Steric hindrance at the 2,2' positions complicates cross-coupling. Using bulky ligands (e.g., SPhos) in palladium-catalyzed reactions improves selectivity . For electrophilic substitutions, meta-directing effects of bromine necessitate directing groups (e.g., boronic esters) to achieve regioselectivity. Computational modeling (DFT) aids in predicting reactive sites .

Q. What methodological considerations apply to studying environmental degradation pathways?

Simulate photolysis and hydrolysis under controlled UV light (254 nm) and pH conditions. Track degradation products (e.g., hydroxylated biphenyls) via LC-MS. Field studies should account for sediment adsorption coefficients (log Koc >5.0), as this compound exhibits persistence in anaerobic environments .

Q. How can computational models predict physicochemical properties of derivatives?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for bromine substituents, aiding in reactivity predictions. QSPR models correlate log P values (experimental: ~4.2) with bioaccumulation potential . Validate models against experimental data from NIST or IARC databases .

Application-Focused Questions

Q. What role does this compound play in material science?

It serves as a precursor for liquid crystals (e.g., via Suzuki coupling to generate terphenyls) and flame-retardant polymers. Steric effects from bromine substituents influence mesophase stability in liquid crystals .

Q. How is it utilized as a reference standard in environmental analysis?

Certified solutions (e.g., 35 µg/mL in isooctane) are used to calibrate GC-ECD systems for detecting brominated biphenyls in soil and water. Co-elution with decabromobiphenyls requires column optimization (e.g., DB-5MS) for resolution .

Properties

IUPAC Name |

1-bromo-2-(2-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKHIWKXLZCAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074761 | |

| Record name | 2,2'-Dibromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13029-09-9 | |

| Record name | 2,2′-Dibromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dibromobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dibromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dibromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL06P6P2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.